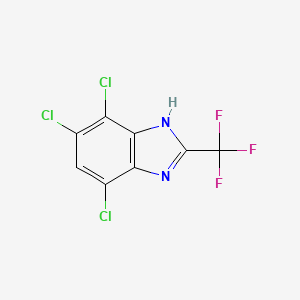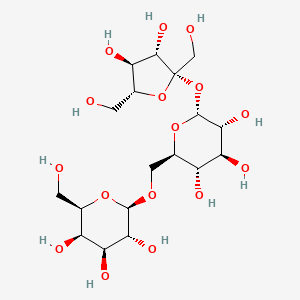
Dimethyl Cladosporin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl Cladosporin is a derivative of Cladosporin, a naturally occurring fungal metabolite isolated from the endophytic fungus Cladosporium cladosporioides. Cladosporin and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including antifungal, antibacterial, and antiparasitic properties .
Vorbereitungsmethoden
Dimethyl Cladosporin can be synthesized through the methylation of Cladosporin. The process involves the use of dimethyl sulfate as a methylating agent. The crude product is then purified by chromatography on silica gel using a mixture of benzene, methanol, and acetic acid as the eluant . Industrial production methods typically involve culturing Cladosporium cladosporioides on a yeast extract-sucrose medium, followed by extraction of the metabolite with hot chloroform .
Analyse Chemischer Reaktionen
Dimethyl Cladosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl Cladosporin has a wide range of scientific research applications. In chemistry, it is used as a lead compound for the development of new antifungal and antibacterial agents. In biology, it serves as a tool for studying fungal metabolism and the biosynthesis of secondary metabolites. In medicine, this compound has shown potential as an antiparasitic agent, particularly against Plasmodium falciparum, the causative agent of malaria . Additionally, it has applications in the agricultural industry as a selective herbicide for monocots .
Wirkmechanismus
The mechanism of action of Dimethyl Cladosporin involves the inhibition of protein synthesis. It specifically targets lysyl-tRNA synthetase, an enzyme crucial for protein synthesis in both fungi and parasites. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to the death of the target organism .
Vergleich Mit ähnlichen Verbindungen
Dimethyl Cladosporin is unique compared to other similar compounds due to its potent antifungal and antiparasitic activities. Similar compounds include Cladosporin, Calphostin C, and Ergosterol Peroxide. While Cladosporin shares a similar structure and biological activity, this compound exhibits enhanced potency due to the presence of additional methyl groups . Calphostin C and Ergosterol Peroxide, on the other hand, have different mechanisms of action and are primarily known for their anticancer and immunosuppressive properties .
Eigenschaften
Molekularformel |
C18H24O5 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3R)-6,8-dimethoxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C18H24O5/c1-11-5-4-6-13(22-11)9-15-8-12-7-14(20-2)10-16(21-3)17(12)18(19)23-15/h7,10-11,13,15H,4-6,8-9H2,1-3H3/t11-,13+,15+/m0/s1 |
InChI-Schlüssel |
PBNWYXJTPLKLOB-NJZAAPMLSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Kanonische SMILES |
CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















